molecular formula C20H15BrN4OS2 B2629173 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207012-15-4

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2629173
CAS No.: 1207012-15-4
M. Wt: 471.39
InChI Key: GOLACZHAZBNWHR-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and acetamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the thioether linkage.

    Acetamide Introduction: Finally, the thiazole ring is introduced by reacting the thioether intermediate with 2-bromoacetyl bromide and thiazole-2-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings can bind to metal ions and active sites of enzymes, inhibiting their activity. The compound may also interact with DNA, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-bromophenyl)-1,3-thiazol-2-yl)acetamide
  • 2-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-2-(hydroxyimino)acetamide
  • Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives

Uniqueness

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its combination of imidazole and thiazole rings, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)17-12-23-20(25(17)16-4-2-1-3-5-16)28-13-18(26)24-19-22-10-11-27-19/h1-12H,13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLACZHAZBNWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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